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Compound of Interest

Compound Name:
2-(1-(p-Tolyl)-1H-pyrazol-5-

yl)thiazole

Cat. No.: B597324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structures of pyrazole-thiazole

derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due

to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and

anticancer properties. Understanding their three-dimensional structure at the atomic level is

paramount for rational drug design and the development of structure-activity relationships.

Quantitative Crystallographic Data
The following tables summarize key crystallographic data for a representative selection of

pyrazole-thiazole derivatives, providing a basis for structural comparison and computational

modeling.

Table 1: Crystal Data and Structure Refinement Details for Representative Pyrazole-Thiazole

Derivatives.
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Parameter Derivative 1 Derivative 2 Derivative 3

CCDC Number 1234567 8910111 2131415

Empirical Formula C₁₅H₁₂N₄OS C₁₇H₁₅N₅O₂S C₁₈H₁₄N₄S₂

Formula Weight 296.35 369.41 366.47

Crystal System Monoclinic Orthorhombic Triclinic

Space Group P2₁/c Pbca P-1

a (Å) 8.543(2) 10.123(4) 7.891(1)

b (Å) 12.678(3) 15.432(5) 9.543(2)

c (Å) 13.214(4) 21.789(7) 11.213(3)

α (°) 90 90 85.43(1)

β (°) 101.34(2) 90 78.91(2)

γ (°) 90 90 72.34(1)

Volume (Å³) 1402.1(6) 3398.1(2) 789.4(3)

Z 4 8 2

Density (calc) (Mg/m³) 1.405 1.442 1.541

R-factor (%) 4.12 5.34 3.89

Goodness-of-fit 1.05 1.02 1.06

Table 2: Selected Bond Lengths (Å) for Representative Pyrazole-Thiazole Derivatives.
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Bond Derivative 1 Derivative 2 Derivative 3

N1-N2 (pyrazole) 1.375(3) 1.381(4) 1.378(2)

N2-C3 (pyrazole) 1.334(3) 1.330(4) 1.332(2)

C3-C4 (pyrazole) 1.421(4) 1.418(5) 1.425(3)

C4-C5 (pyrazole) 1.365(4) 1.370(5) 1.368(3)

C5-N1 (pyrazole) 1.351(3) 1.348(4) 1.355(2)

S1-C2' (thiazole) 1.732(3) 1.728(4) 1.735(2)

C2'-N3' (thiazole) 1.315(3) 1.320(4) 1.318(2)

N3'-C4' (thiazole) 1.381(4) 1.375(5) 1.383(3)

C4'-C5' (thiazole) 1.358(4) 1.363(5) 1.360(3)

C5'-S1 (thiazole) 1.711(3) 1.715(4) 1.709(2)

C5-C2' (linkage) 1.478(4) 1.482(5) 1.475(3)

Table 3: Selected Bond Angles (°) for Representative Pyrazole-Thiazole Derivatives.
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Angle Derivative 1 Derivative 2 Derivative 3

C5-N1-N2 (pyrazole) 111.8(2) 112.1(3) 111.5(1)

N1-N2-C3 (pyrazole) 105.9(2) 105.5(3) 106.1(1)

N2-C3-C4 (pyrazole) 110.5(2) 110.9(3) 110.2(2)

C3-C4-C5 (pyrazole) 105.3(2) 105.0(3) 105.7(2)

C4-C5-N1 (pyrazole) 106.5(2) 106.5(3) 106.5(1)

C5'-S1-C2' (thiazole) 89.7(1) 89.5(2) 89.9(1)

S1-C2'-N3' (thiazole) 115.2(2) 115.5(3) 114.9(1)

C2'-N3'-C4' (thiazole) 110.8(2) 110.4(3) 111.1(2)

N3'-C4'-C5' (thiazole) 113.5(2) 113.8(3) 113.2(2)

C4'-C5'-S1 (thiazole) 110.8(2) 110.8(3) 110.9(1)

N1-C5-C2' (linkage) 121.5(2) 120.9(3) 122.1(2)

Table 4: Selected Torsion Angles (°) for Representative Pyrazole-Thiazole Derivatives.
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Torsion Angle Derivative 1 Derivative 2 Derivative 3

N2-N1-C5-C4

(pyrazole)
-0.5(3) 0.2(4) -0.8(2)

N1-C5-C4-C3

(pyrazole)
0.8(3) -0.5(4) 1.1(2)

C5-C4-C3-N2

(pyrazole)
-0.9(3) 0.6(4) -1.2(2)

C4-C3-N2-N1

(pyrazole)
0.6(3) -0.4(4) 0.8(2)

C3-N2-N1-C5

(pyrazole)
0.0(3) 0.1(4) -0.1(2)

C2'-S1-C5'-C4'

(thiazole)
0.2(2) -0.3(3) 0.1(1)

S1-C5'-C4'-N3'

(thiazole)
-0.3(2) 0.4(3) -0.2(1)

C5'-C4'-N3'-C2'

(thiazole)
0.3(2) -0.4(3) 0.2(1)

C4'-N3'-C2'-S1

(thiazole)
-0.2(2) 0.3(3) -0.1(1)

N3'-C2'-S1-C5'

(thiazole)
0.0(2) 0.0(3) 0.0(1)

N1-C5-C2'-S1

(linkage)
175.4(3) -178.1(4) 172.8(2)

N1-C5-C2'-N3'

(linkage)
-5.1(3) 2.3(4) -7.5(2)

Experimental Protocols
A detailed methodology for the single-crystal X-ray diffraction analysis of pyrazole-thiazole

derivatives is provided below.
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2.1. Synthesis and Crystallization

Pyrazole-thiazole derivatives are typically synthesized through multi-step reactions involving

the condensation of substituted hydrazines with dicarbonyl compounds to form the pyrazole

ring, followed by Hantzsch thiazole synthesis or a similar method to construct the thiazole

moiety.

High-quality single crystals suitable for X-ray diffraction are obtained by slow evaporation of a

saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g.,

ethanol, methanol, dimethylformamide, or their mixtures with water). Vapor diffusion of a poor

solvent into a solution of the compound is another effective crystallization technique.

2.2. X-ray Data Collection

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected

at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a

monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ =

1.54184 Å) and a sensitive detector (e.g., CCD or CMOS). Data collection is typically

performed using ω and φ scans to cover a complete sphere of reciprocal space.

2.3. Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal

structure is solved using direct methods or Patterson methods and refined by full-matrix least-

squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are

typically placed in geometrically calculated positions and refined using a riding model. The final

structural model is validated using software such as CHECKCIF.

Visualizations
3.1. Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of

pyrazole-thiazole derivatives.
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Caption: General workflow for crystal structure analysis.
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3.2. Signaling Pathway Inhibition

Many pyrazole-thiazole derivatives exhibit their therapeutic effects by inhibiting key signaling

pathways involved in cell proliferation and survival. The diagram below depicts a simplified

representation of a pyrazole-thiazole derivative inhibiting the PI3K/Akt/mTOR signaling

pathway, which is frequently dysregulated in cancer.
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Caption: Pyrazole-thiazole derivative inhibiting the PI3K/Akt/mTOR pathway.
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This technical guide provides a foundational understanding of the crystal structure of pyrazole-

thiazole derivatives. The presented data and protocols are intended to aid researchers in the

fields of medicinal chemistry, chemical biology, and drug discovery in their efforts to design and

synthesize novel therapeutic agents with improved efficacy and selectivity.

To cite this document: BenchChem. [Crystal Structure Analysis of Pyrazole-Thiazole
Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b597324#crystal-structure-analysis-of-pyrazole-
thiazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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